(5Z)-2-(4-tert-butylphenyl)-5-[(5-methylfuran-2-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-2-(4-tert-butylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is a heterocyclic compound that features a triazole and thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-tert-butylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by reaction with an alkylating agent.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides.
Coupling of the Triazole and Thiazole Rings: The triazole and thiazole rings are coupled through a condensation reaction with an aldehyde or ketone, forming the final compound.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized to ensure high yield and purity. This might involve:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimizing temperature and pressure conditions to maximize yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Materials Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biology and Medicine
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Anticancer Activity: Preliminary studies suggest that the compound may have anticancer properties, inducing apoptosis in cancer cells.
Industry
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.
Agriculture: It can be used in the development of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(5Z)-2-(4-tert-butylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one: can be compared with other triazole-thiazole derivatives, such as:
Uniqueness
- Structural Features : The presence of the tert-butyl group on the phenyl ring and the methyl group on the furan ring makes this compound unique, potentially enhancing its lipophilicity and biological activity.
- Reactivity : The specific arrangement of functional groups allows for unique reactivity patterns, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H19N3O2S |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(5Z)-2-(4-tert-butylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H19N3O2S/c1-12-5-10-15(25-12)11-16-18(24)23-19(26-16)21-17(22-23)13-6-8-14(9-7-13)20(2,3)4/h5-11H,1-4H3/b16-11- |
InChI Key |
KTIQHLIRWBOTBO-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C(C)(C)C)S2 |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C(C)(C)C)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.